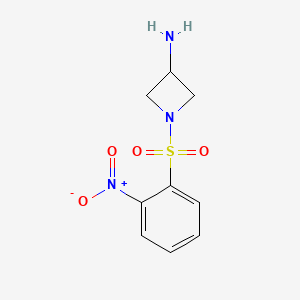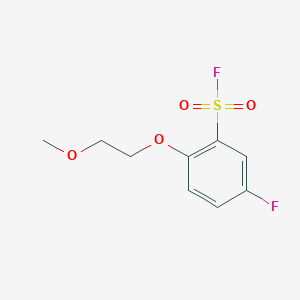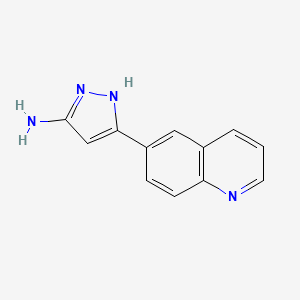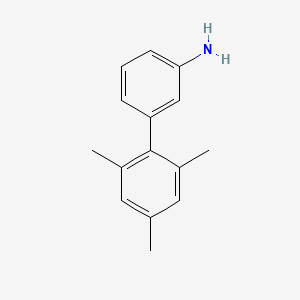
4,4-Dichloro-3-butenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichloro-3-butenylamine is an organic compound with the molecular formula C4H8Cl2N It is a derivative of butenylamine, where two chlorine atoms are substituted at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-3-butenylamine typically involves the chlorination of 3-butenylamine. One common method is the reaction of 3-butenylamine with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a microchannel reactor where 3-butenylamine and chlorine gas are continuously fed into the reactor. The reaction conditions, such as temperature and flow rates, are carefully controlled to optimize yield and purity. The product is then separated and purified through distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dichloro-3-butenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to 4-chloro-3-butenylamine or 3-butenylamine.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products Formed
Oxidation: 4,4-Dichloro-3-butenoic acid.
Reduction: 4-Chloro-3-butenylamine.
Substitution: 4-Amino-3-butenylamine or 4-Methylthio-3-butenylamine
Applications De Recherche Scientifique
4,4-Dichloro-3-butenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4,4-Dichloro-3-butenylamine involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This can lead to the inhibition or activation of these targets, depending on the context. The compound’s ability to undergo substitution reactions makes it a versatile tool in modifying biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloroisocoumarin: A serine protease inhibitor with similar chlorine substitutions.
2,4-Dichloro-6-isopropyl-1,3,5-triazine: Used in herbicides and has similar reactivity due to chlorine atoms.
Uniqueness
4,4-Dichloro-3-butenylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and pharmaceutical development .
Propriétés
Numéro CAS |
98070-40-7 |
|---|---|
Formule moléculaire |
C4H7Cl2N |
Poids moléculaire |
140.01 g/mol |
Nom IUPAC |
4,4-dichlorobut-3-en-1-amine |
InChI |
InChI=1S/C4H7Cl2N/c5-4(6)2-1-3-7/h2H,1,3,7H2 |
Clé InChI |
PQSMJIWHXMHTBL-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)


![1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B13626049.png)






